Dillapiol

Description

Properties

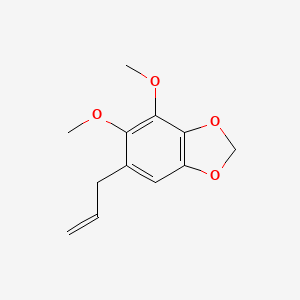

IUPAC Name |

4,5-dimethoxy-6-prop-2-enyl-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-4-5-8-6-9-11(16-7-15-9)12(14-3)10(8)13-2/h4,6H,1,5,7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIKYNOPXHGPMIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1CC=C)OCO2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Record name | dillapiole | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dillapiole | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862007 | |

| Record name | Dill apiole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dillapiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030725 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

285.00 to 292.00 °C. @ 760.00 mm Hg | |

| Record name | Dillapiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030725 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

484-31-1, 8025-95-4 | |

| Record name | Dill apiole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=484-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apiole (dill) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Resins, oleo-, parsley | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008025954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dill apiole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1-allyl-2,3-dimethoxy-4,5-(methylenedioxy)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DILLAPIOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/438CJQ562D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dillapiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030725 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

29.5 °C | |

| Record name | Dillapiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030725 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Dillapiol natural sources and distribution

<_ An In-depth Technical Guide to the Natural Sources, Distribution, and Analysis of Dillapiole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dillapiole (4,5-dimethoxy-6-prop-2-enyl-1,3-benzodioxole) is a naturally occurring phenylpropanoid, a class of organic compounds synthesized by plants from the amino acid phenylalanine.[1][2][3] It has garnered significant scientific interest for its potential applications in agriculture and medicine, including its role as an insecticide synergist and its exhibition of antifungal, antibacterial, and gastroprotective properties.[4][5][6][7] This guide provides a comprehensive overview of the primary botanical sources of dillapiole, their geographical distribution, the biosynthetic pathways leading to its formation, and detailed methodologies for its extraction, isolation, and characterization.

Principal Botanical Sources and Distribution

Dillapiole is not ubiquitous in the plant kingdom; its presence is concentrated in specific families and genera. The primary sources are found within the Piperaceae (Pepper family) and Apiaceae (Carrot family).

Piper Genus (Piperaceae)

The most significant and high-yielding source of dillapiole is Piper aduncum, commonly known as spiked pepper or matico.[8][9]

-

Distribution: Native to tropical regions of the Americas, including southern Mexico, Central America, the Caribbean, and much of tropical South America.[8][10][11] It has become an invasive species in many other tropical areas, such as Southeast Asia (Indonesia, Malaysia, Papua New Guinea), several Pacific islands (Fiji, Hawaii), and parts of Africa.[8][11][12][13] This invasive nature is attributed to its rapid growth, high seed production, and ability to colonize disturbed areas like forest margins and roadsides.[11][13]

-

Dillapiole Content: The essential oil extracted from the leaves and thin stems of P. aduncum, particularly from the Amazon region, is exceptionally rich in dillapiole.[7][14] Concentrations can vary significantly based on geography, ranging from 35% to over 90% of the total essential oil content.[4][9] Some studies have reported dillapiole content as high as 97.3%.[7][14] Interestingly, chemotypes of P. aduncum found in Brazil's Atlantic Forest region may lack dillapiole entirely, instead being rich in terpenes like linalool and (E)-nerolidol, highlighting the importance of geographical sourcing.[4][14]

Anethum Genus (Apiaceae)

Dill (Anethum graveolens) is another well-known source, though the presence and concentration of dillapiole are highly dependent on the specific chemotype and the part of the plant being analyzed.[1][9]

-

Distribution: Believed to have originated in the Mediterranean and southern Asia, dill is now cultivated and naturalized in temperate and subtropical regions worldwide.[15][16][17][18][19] It thrives in well-drained, slightly acidic soils with full sun.[16][17]

-

Dillapiole Content: Dillapiole is typically found in the essential oil of the seeds of certain dill varieties, often referred to as Indian dill (Anethum sowa), which is sometimes considered a subspecies of A. graveolens.[20][21] The essential oil from the seeds of some A. graveolens cultivars can contain significant amounts of dillapiole, with one study reporting 19.51% in the seed oil.[22] Another analysis found 14.4% dillapiole in the essential oil.[23] In contrast, the oil from the leaves (dill weed) is often rich in other compounds like α-phellandrene, limonene, and carvone, and may contain little to no dillapiole.[20][24][25] High levels of dillapiole and its isomer apiol are notably found in young dill seedlings, with concentrations decreasing as the plant matures.[26][27]

Other Notable Sources

-

Peperomia Genus (Piperaceae): This large genus, also in the pepper family, contains species that produce dillapiole.[28] For instance, the essential oil of Peperomia pellucida, a small annual herb found in tropical regions, has been shown to be dominated by dillapiole (55.3% in one study).[6][29]

-

Black Caraway (Bunium persicum): The seeds of this plant, also a member of the Apiaceae family, are reported to contain dillapiole.[9][21]

Quantitative Data Summary

The concentration of dillapiole varies significantly between species and even within the same species due to genetic and environmental factors.

| Botanical Source | Family | Plant Part Used | Dillapiole Concentration (% of Essential Oil) | Geographical Origin/Notes |

| Piper aduncum | Piperaceae | Leaves, Stems | 35% - 97.3%[4][7][9][14] | Highest concentrations typically found in specimens from the Amazon region.[4][7] |

| Anethum graveolens | Apiaceae | Seeds | 14% - 20% (in specific chemotypes)[9][22][23] | Often associated with Indian dill; content is low or absent in the herb (leaves).[20] |

| Peperomia pellucida | Piperaceae | Whole Plant | ~55%[29] | Found in tropical and subtropical regions of the Americas, Africa, and Asia.[6] |

| Apium nodiflorum | Apiaceae | Aerial Parts | 22.5% - 70.8%[9] | Fool's watercress, found in Europe. Concentration varies significantly by region.[9] |

| Piper guineense | Piperaceae | Leaves | ~45%[9] | West African pepper. |

Biosynthesis of Dillapiole

Dillapiole is a product of the phenylpropanoid pathway, a major metabolic route in plants responsible for synthesizing a wide variety of phenolic compounds from L-phenylalanine.[2][3][30][31][32]

The pathway begins with the deamination of phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to form cinnamic acid.[3] This is followed by a series of hydroxylation, methylation, and other enzymatic reactions. The specific steps leading to dillapiole have been elucidated, particularly in dill (Anethum graveolens). The key final step involves the methylation of the precursor 6-hydroxymyristicin by a specific O-methyltransferase enzyme, AgOMT1, to yield dillapiole.[26][27][33]

Caption: Putative biosynthetic pathway of dillapiole from L-phenylalanine.

Methodologies for Extraction and Analysis

The extraction and subsequent analysis of dillapiole rely on its physicochemical properties as a volatile and non-water-soluble component of essential oils.

Extraction and Isolation Protocol: Hydrodistillation

Hydrodistillation is the most common and industrially relevant method for extracting essential oils containing dillapiole from plant matrices.[34][35][36][37] This technique is effective for volatile compounds that are immiscible with water.[38][39]

Causality: The principle relies on Dalton's Law of partial pressures. The plant material is heated with water, and the resulting steam reduces the boiling point of the volatile compounds, allowing them to co-distill with the water at a temperature below 100°C, thus preventing thermal degradation.[35]

Step-by-Step Protocol (Adapted from general methods):

-

Preparation of Plant Material: Collect fresh or air-dried aerial parts (leaves and thin stems) of the source plant (e.g., Piper aduncum).[14] Coarsely grind the material to increase the surface area for efficient oil extraction.

-

Apparatus Setup: Assemble a Clevenger-type hydrodistillation apparatus. Place approximately 200-300g of the ground plant material into a 5L round-bottom flask.[36]

-

Distillation: Add distilled water to the flask until the plant material is fully submerged (approximately 2-3L).[36] Add a few boiling chips to ensure smooth boiling.

-

Heating: Heat the flask using a heating mantle. Bring the water to a boil. The steam will pass through the plant material, volatilizing the essential oils.[38]

-

Condensation: The steam-oil vapor mixture travels to the condenser, where it is cooled by circulating cold water. The condensed liquid (hydrosol and essential oil) collects in the separator arm of the Clevenger apparatus.

-

Separation: Due to its lower density and immiscibility, the essential oil will form a distinct layer on top of the aqueous distillate.

-

Collection & Drying: Continue the distillation for 3-4 hours. After cooling, carefully collect the oil layer. Dry the collected oil over anhydrous sodium sulfate to remove any residual water. Store the oil in a sealed, dark glass vial at 4°C.

Analytical Characterization Protocol: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for identifying and quantifying dillapiole within an essential oil matrix.

Causality: GC separates the volatile components of the mixture based on their boiling points and affinity for the stationary phase of the column. The separated components then enter the Mass Spectrometer, which fragments them into a unique mass spectrum ("fingerprint"), allowing for unambiguous identification.

Step-by-Step Protocol (General Parameters):

-

Sample Preparation: Dilute the extracted essential oil (e.g., 1 µL) in a suitable solvent like hexane or ethyl acetate (1 mL).

-

GC System: Utilize a gas chromatograph equipped with a capillary column suitable for essential oil analysis (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm, 0.25 µm film thickness).

-

Injection: Inject 1 µL of the diluted sample in split mode (e.g., split ratio 1:50). Set the injector temperature to 250°C.

-

Carrier Gas: Use Helium as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase to 240°C at a rate of 3°C/min.

-

Hold: Maintain 240°C for 5 minutes.

-

-

MS System:

-

Interface Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

-

Data Analysis: Identify dillapiole by comparing its retention time and mass spectrum with that of a known standard and by matching its spectrum with established libraries (e.g., NIST, Wiley).[5] Quantification is achieved by comparing the peak area with that of a calibration curve generated from a pure dillapiole standard.

Caption: General workflow for dillapiole extraction and analysis.

Conclusion

Dillapiole is a phenylpropanoid of significant scientific interest, with its primary natural sources being chemotypes of Piper aduncum and Anethum graveolens. The geographical location and specific plant part are critical determinants of its concentration. Standardized protocols for hydrodistillation and GC-MS analysis provide robust and reproducible methods for its extraction and characterization, which are fundamental for further research into its biological activities and potential applications in the pharmaceutical and agricultural sectors.

References

- Biosynthesis pathway leading to the formation of dillapiole (1) and... - ResearchGate. (n.d.).

- Piper aduncum - Lucid key. (n.d.).

- Dillapiole - HerbPedia - Wikidot. (2013, March 4).

- Piper aduncum L. | Plants of the World Online | Kew Science. (n.d.).

- Piper aduncum (spiked pepper) | CABI Compendium. (n.d.).

- Piper aduncum - Global Invasive Species Database. (2005, July 27).

- Biosynthesis of dillapiole/apiole in dill (Anethum graveolens): characterization of regioselective phenylpropene O-methyltransferase. (n.d.).

- Constituents of the Essential Oils of Aerial Parts of Dill (Anethum Graveolens L.) Herb. (2000). Oriental Journal of Chemistry, 16(1).

- Piper aduncum. (n.d.).

- Anethum graveolens (dill) | CABI Compendium. (n.d.).

- Chemical composition of the essential oils of Anethum graveolens L. (2015). Bangladesh Journal of Botany, 44(1), 159-161.

- Chemical variation in Piper aduncum and biological properties of its dillapiole-rich essential oil. (2009). Chemistry & Biodiversity, 6(9), 1427-1436.

- Biosynthesis of dillapiole/apiole in dill (Anethum graveolens): characterization of regioselective phenylpropene O‐methyltransferase | Request PDF. (2019).

- Essential Oil Composition of Three Peperomia Species from the Amazon, Brazil. (2008). Natural Product Communications, 3(4).

- Anethum graveolens (Anet, Dill, Dill-Oil Plant, East Indian Dill, Indian Dill, Meeting-Seed, Sabbath Day Posy). (n.d.). North Carolina Extension Gardener Plant Toolbox.

- Composition and Biological Activity of the Essential Oils from Wild Horsemint, Yarrow, and Yampah from Subalpine Meadows in Southwestern Montana: Immunomodulatory Activity of Dillapiole. (2023). Molecules, 28(14), 5433.

- Characterization of Essential Oil of Dill (Anethum graveolens L.). (1995). Journal of Agricultural and Food Chemistry, 43(8), 2282-2284.

- Dillapiole - Wikipedia. (n.d.).

- Essential Oil Extraction through Steam Distillation. (2022, May 4). Distillique.

- Effects of Piper aduncum (Piperales: Piperaceae) Essential Oil and Its Main Component Dillapiole on Detoxifying Enzymes and Acetylcholinesterase Activity of Amblyomma sculptum (Acari: Ixodidae). (2024). Insects, 15(5), 336.

- Anethum graveolens - Plant Finder. (n.d.). Missouri Botanical Garden.

- Dillapiole, Isolated from Peperomia pellucida, Shows Gastroprotector Activity against Ethanol-Induced Gastric Lesions in Wistar Rats. (2014). Molecules, 19(8), 12296-12307.

- Extraction Methods of Natural Essential Oils. (n.d.). TNAU Agritech Portal.

- Brief Review on Piper aduncum L., its Bioactive Metabolites and its Potential to Develop Bioproducts. (2021). Brazilian Archives of Biology and Technology, 64.

- Dill, Anethum graveolens. (n.d.). Wisconsin Horticulture.

- Antibacterial activity of the Piper aduncum oil and dillapiole, its main constituent, against multidrug-resistant strain. (n.d.).

- Anethum graveolens - Dill - Useful Tropical Plants. (n.d.).

- Essential Oils of Anethum graveolens L.: Chemical Composition and Their Antimicrobial Activities at Vegetative, Flowering and Fruiting Stages of Development. (2012). Journal of Essential Oil Bearing Plants, 15(5), 779-787.

- Analysis of variance for dillapiole content. (n.d.). ResearchGate.

- Anethum graveolens: An Indian traditional medicinal herb and spice. (2010). Pharmacognosy Reviews, 4(8), 179-184.

- dillapiol (dill) 1-allyl-2,3-dimethoxy-4,5-(methylenedioxy)benzene. (n.d.). The Good Scents Company.

- Extraction Methods. (n.d.). Eden Botanicals.

- The Effect of Different Extraction Techniques on the Bioactive Characteristics of Dill (Anethum graveolens) Essential Oil. (2024). Food Science & Nutrition.

- CHEM253 Exp. 09 Hydrodistillation of Essential Oils. (n.d.). PBworks.

- Dillapiole | C12H14O4 | CID 10231 - PubChem. (n.d.). National Center for Biotechnology Information.

- The Effect of Different Extraction Techniques on the Bioactive Characteristics of Dill (Anethum graveolens) Essential Oil. (2024). R Discovery.

- The Effect of Different Extraction Techniques on the Bioactive Characteristics of Dill (Anethum graveolens) Essential Oil. (2024). Semantic Scholar.

- Essential Oils from Steam Distillation. (n.d.).

- equipment to extract the essential oils[26]. (n.d.). Kerala Agricultural University.

- The phenylpropanoid pathway in Arabidopsis. (2011). The Arabidopsis Book, 9, e0152.

- Peperomia - Wikipedia. (n.d.).

- The Phenylpropanoid Pathway in Arabidopsis. (2011). The Arabidopsis Book, 9, e0152.

- Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants. (2019). Frontiers in Plant Science, 10, 1752.

- Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues. (2024). Frontiers in Plant Science, 15.

- Peperomia species, cultivars and hybrids. (n.d.). Houseplants.

- Response of Phenylpropanoid Pathway and the Role of Polyphenols in Plants under Abiotic Stress. (2018). Molecules, 23(10), 2429.

Sources

- 1. Dillapiole - Wikipedia [en.wikipedia.org]

- 2. The phenylpropanoid pathway in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Phenylpropanoid Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical variation in Piper aduncum and biological properties of its dillapiole-rich essential oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Dillapiole, Isolated from Peperomia pellucida, Shows Gastroprotector Activity against Ethanol-Induced Gastric Lesions in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. keyserver.lucidcentral.org [keyserver.lucidcentral.org]

- 9. Dillapiole - HerbPedia [herbpedia.wikidot.com]

- 10. Piper aduncum L. | Plants of the World Online | Kew Science [powo.science.kew.org]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. GISD [iucngisd.org]

- 13. hear.org [hear.org]

- 14. redalyc.org [redalyc.org]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

- 16. Anethum graveolens (Anet, Dill, Dill-Oil Plant, East Indian Dill, Indian Dill, Meeting-Seed, Sabbath Day Posy) | North Carolina Extension Gardener Plant Toolbox [plants.ces.ncsu.edu]

- 17. Anethum graveolens - Plant Finder [missouribotanicalgarden.org]

- 18. Dill, Anethum graveolens – Wisconsin Horticulture [hort.extension.wisc.edu]

- 19. tropical.theferns.info [tropical.theferns.info]

- 20. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 21. This compound (dill), 484-31-1 [thegoodscentscompany.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Constituents of the Essential Oils of Aerial Parts of Dill (Anethum Graveolens L.) Herb – Oriental Journal of Chemistry [orientjchem.org]

- 25. Anethum graveolens: An Indian traditional medicinal herb and spice - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Biosynthesis of dillapiole/apiole in dill (Anethum graveolens): characterization of regioselective phenylpropene O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Peperomia - Wikipedia [en.wikipedia.org]

- 29. researchgate.net [researchgate.net]

- 30. Frontiers | Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants [frontiersin.org]

- 31. Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Response of Phenylpropanoid Pathway and the Role of Polyphenols in Plants under Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. agritech.tnau.ac.in [agritech.tnau.ac.in]

- 35. edenbotanicals.com [edenbotanicals.com]

- 36. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 37. kau.in [kau.in]

- 38. distillique.co.za [distillique.co.za]

- 39. engineering.iastate.edu [engineering.iastate.edu]

A Technical Guide to the Biosynthesis of Dillapiol in Plants: From Phenylpropanoid Precursors to a Pharmacologically Significant Volatile

Abstract

Dillapiol, a phenylpropanoid compound, is a characteristic volatile found in several plant species, most notably dill (Anethum graveolens), fennel (Foeniculum vulgare), and various members of the Piperaceae family.[1][2][3] Its biological activities, including anti-inflammatory, insecticidal, and antimicrobial properties, have positioned it as a molecule of significant interest for researchers in drug development and agronomy.[1][4] The presence of a methylenedioxy bridge in its structure is a key feature, which can inhibit insect cytochrome P450 activity, contributing to its insecticidal effects.[5][6] This guide provides an in-depth technical overview of the this compound biosynthetic pathway, synthesizing current knowledge on the precursor molecules, key enzymatic transformations, and the regulatory nuances that govern its production in plants. We will explore the core reactions catalyzed by cytochrome P450 monooxygenases and O-methyltransferases and present validated experimental workflows for the identification and characterization of the genes and enzymes involved.

Foundational Chemistry: The Phenylpropanoid Pathway

The biosynthesis of this compound is deeply rooted in the general phenylpropanoid pathway, a metabolic route that produces a vast array of plant secondary metabolites from the aromatic amino acid phenylalanine.[7] This foundational pathway provides the C6-C3 carbon skeleton that serves as the backbone for this compound and thousands of other critical compounds, including lignins, flavonoids, and stilbenes.[7][8]

The pathway commences with the deamination of L-Phenylalanine to Cinnamic acid , a reaction catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL).[7] A series of subsequent hydroxylation and methylation reactions, catalyzed by various enzymes including Cytochrome P450s (P450s) and O-Methyltransferases (OMTs), generates a pool of hydroxycinnamic acids such as p-Coumaric acid, Caffeic acid, and Ferulic acid. These intermediates are then converted to their corresponding CoA esters, which are channeled towards different downstream branches of phenylpropanoid metabolism. The monolignol branch, which produces precursors for lignin, is the specific route that diverges to form the phenylpropene scaffold of this compound.

The Core Biosynthetic Route to this compound

The dedicated pathway to this compound branches off from the monolignol pathway, beginning with the intermediate Coniferyl alcohol . While the complete pathway has been elucidated through a combination of transcriptomics, enzymatic assays, and metabolite analysis, the formation of the critical methylenedioxy bridge remains a key area of investigation, with strong evidence pointing towards the involvement of specific P450 enzymes. The pathway proceeds through several key intermediates, as illustrated below.

Caption: The biosynthetic pathway of this compound from L-Phenylalanine.

The conversion from the general phenylpropanoid pathway to the specific phenylpropene structure involves enzymes such as Coniferyl alcohol acetyltransferase (CFAT) and Eugenol synthase (EGS).[5][6] The pathway then proceeds to myristicin, a key precursor that shares structural similarities with this compound. The two decisive steps that define this compound synthesis are:

-

Formation of the Methylenedioxy Bridge: This is the most complex and defining reaction. It is widely accepted that this step is catalyzed by a cytochrome P450-dependent monooxygenase.[5][6] Specifically, enzymes from the CYP719A subfamily are known to catalyze methylenedioxy bridge formation in the biosynthesis of various alkaloids and lignans.[9][10][11][12] Although the precise P450 enzyme responsible for this conversion in dill has not been definitively isolated, it is hypothesized to be a member of this family that converts a precursor into myristicin.[13]

-

Hydroxylation and Final Methylation: The precursor myristicin undergoes hydroxylation to form 6-hydroxymyristicin .[6][14] This intermediate is the direct substrate for the final step. In dill (Anethum graveolens), a specific S-adenosyl-L-methionine-dependent O-methyltransferase, named AgOMT1 , has been identified and characterized.[6][14] This enzyme regioselectively catalyzes the methylation of the ortho-hydroxy group of 6-hydroxymyristicin to yield this compound.[6][14]

Key Enzyme Families and Their Mechanistic Roles

The synthesis of this compound is critically dependent on the coordinated action of two major enzyme families. Understanding their function is essential for any research or developmental application.

Cytochrome P450 Monooxygenases (CYP719 Family)

Cytochrome P450s are heme-thiolate proteins that catalyze a vast array of oxidative reactions in plant metabolism. The formation of the methylenedioxy bridge from two adjacent hydroxyl and methoxy groups on an aromatic ring is a hallmark of the CYP719 family.[11][15]

-

Mechanism of Action: The proposed mechanism involves the oxidative cyclization of an ortho-hydroxymethoxy-substituted aromatic ring.[11] The P450 enzyme, using molecular oxygen and electrons from a CPR partner, hydroxylates the methyl group of the methoxy moiety. The resulting hydroxymethyl group then spontaneously cyclizes with the adjacent hydroxyl group, eliminating a water molecule to form the stable five-membered methylenedioxy ring. This reaction is integral to the biosynthesis of many bioactive alkaloids and phenylpropanoids.[9][16][17]

O-Methyltransferases (OMTs)

OMTs are responsible for the precise methylation of hydroxyl groups on a wide range of secondary metabolites, using S-adenosyl-L-methionine (SAM) as the methyl donor. This methylation is often the final step in a biosynthetic pathway, modifying the solubility, stability, and biological activity of the compound.

-

AgOMT1 in Dill: The enzyme AgOMT1, identified in Anethum graveolens, demonstrates high substrate preference for 6-hydroxymyristicin, with an apparent Kₘ value of 3.5 μM.[6][14] It is structurally related to other phenylpropene OMTs from the Apiaceae family but has evolved a distinct regioselectivity for the ortho-position, which is crucial for the final synthesis of this compound.[14] In vitro mutagenesis studies have confirmed that substituting just a few amino acid residues can significantly alter the substrate specificity of these enzymes.[6][14]

| Enzyme | Family | Substrate | Product | Plant Source | Reference |

| P450 (Hypothesized) | Cytochrome P450 (CYP719A) | Myristicin Precursor | Myristicin | Anethum graveolens, Perilla frutescens | [13][18] |

| AgOMT1 | O-Methyltransferase | 6-Hydroxymyristicin | This compound | Anethum graveolens | [6][14] |

Regulation of this compound Biosynthesis

The production of this compound is not static; it is tightly regulated by developmental cues and potentially by environmental factors. In dill, the accumulation of this compound and its isomer apiol is highest in young seedlings, with negligible amounts found in flowering plants or seeds.[6][14] This developmental regulation strongly correlates with the expression levels of the biosynthetic genes, including AgOMT1. This suggests that the pathway is transcriptionally regulated to fulfill specific ecological roles during the vulnerable seedling stage, possibly as a defense against herbivores or pathogens.

Experimental Protocols for Pathway Elucidation

For researchers aiming to study this pathway or discover novel enzymes, a combination of transcriptomics, heterologous protein expression, and analytical chemistry is required. The following protocols provide a robust framework for this discovery process.

Workflow for Enzyme Identification and Characterization

The logical flow for identifying a candidate gene and validating its function involves several integrated steps, from bioinformatics to in vitro biochemistry.

Caption: A validated workflow for gene discovery in plant specialized metabolism.

Protocol: Heterologous Expression and In Vitro Assay of AgOMT1

This protocol describes the functional characterization of a candidate OMT, such as AgOMT1.

A. Heterologous Expression in S. cerevisiae

-

Gene Cloning: Amplify the full-length open reading frame of the candidate OMT from plant cDNA using PCR. Clone the insert into a yeast expression vector (e.g., pYES-DEST 52) which allows for galactose-inducible expression.

-

Yeast Transformation: Transform the expression construct into a suitable yeast strain (e.g., WAT11, which co-expresses an Arabidopsis CPR, essential for P450 assays). As a negative control, transform an empty vector into the same strain.

-

Protein Expression: Grow a starter culture in selective media with glucose. Induce protein expression by transferring the cells to a larger culture with selective media containing galactose instead of glucose. Incubate for 24-48 hours at 30°C.

-

Protein Extraction: Harvest the yeast cells by centrifugation. Resuspend the pellet in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM DTT). Lyse the cells using glass beads and vigorous vortexing.

-

Fractionation: Centrifuge the lysate to pellet cell debris. The supernatant contains the soluble protein fraction, including the expressed OMT. For P450s, a further ultracentrifugation step is required to isolate the microsomal fraction.

B. In Vitro Enzyme Assay

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture:

-

100 µL of crude enzyme extract (supernatant from step A5).

-

10 µL of substrate (e.g., 1 mM 6-hydroxymyristicin in DMSO).

-

10 µL of methyl donor (10 mM S-adenosyl-L-methionine in water).

-

Reaction buffer to a final volume of 200 µL.

-

-

Controls: Prepare two critical controls: a) a reaction using protein extract from the empty vector control yeast, and b) a reaction with the active enzyme but without the substrate.

-

Incubation: Incubate the reaction at 30°C for 1-2 hours.

-

Extraction: Stop the reaction and extract the products by adding 200 µL of ethyl acetate. Vortex thoroughly and centrifuge. Carefully transfer the upper organic phase to a new tube.

-

Analysis: Evaporate the ethyl acetate under a stream of nitrogen. Re-dissolve the residue in a small volume of hexane or ethyl acetate for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

C. Product Validation

-

GC-MS Analysis: Inject the sample onto a GC-MS system.

-

Identification: A successful reaction is confirmed if a new peak appears in the chromatogram of the active enzyme reaction that is absent in the controls.

-

Confirmation: The identity of the product (this compound) is confirmed by comparing its retention time and mass spectrum to that of an authentic chemical standard.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound is a prime example of chemical diversification within the plant phenylpropanoid network. While the final methylation step catalyzed by AgOMT1 in dill is well-characterized, significant questions remain. The definitive identification of the P450 enzyme(s) responsible for forming the myristicin precursor and its subsequent hydroxylation in dill and other this compound-producing species is a critical gap in our knowledge.

Future research should focus on:

-

Functional Genomics: Using the co-expression and workflow models described herein to screen the transcriptomes of this compound-rich tissues for candidate CYP719A genes.

-

Synthetic Biology: Reconstituting the entire this compound pathway in a microbial host like S. cerevisiae or E. coli. This would not only confirm the function of all pathway genes but also create a sustainable platform for the production of this compound for pharmaceutical and agricultural applications.

-

Regulatory Networks: Investigating the transcription factors and signaling pathways that control the developmental and tissue-specific expression of this compound biosynthetic genes.

Elucidating these remaining aspects will provide a complete molecular picture of how plants produce this valuable compound and will empower the development of novel biotechnological applications.

References

- ResearchGate. (n.d.). Biosynthesis pathway leading to the formation of dillapiole (1) and... ResearchGate.

- Mishra, B. P., et al. (2020). Biosynthesis of dillapiole/apiole in dill (Anethum graveolens): characterization of regioselective phenylpropene O-methyltransferase. PubMed.

- ResearchGate. (2020). Biosynthesis of dillapiole/apiole in dill (Anethum graveolens): characterization of regioselective phenylpropene O‐methyltransferase | Request PDF. ResearchGate.

- ResearchGate. (n.d.). Putative biosynthetic pathway of phenylpropene (PP)-type oils in... ResearchGate.

- Ask Ayurveda. (2026). Phytochemicals in Food – Uses, Benefits & Food Sources. Ask Ayurveda.

- Sun, G., et al. (2020). Uncovering the cytochrome P450-catalyzed methylenedioxy bridge formation in streptovaricins biosynthesis. PubMed.

- ResearchGate. (2020). Uncovering the cytochrome P450-catalyzed methylenedioxy bridge formation in streptovaricins biosynthesis. ResearchGate.

- ResearchGate. (n.d.). Possible metabolic pathways of dillapiole (dA) and safrole (S) by C.... ResearchGate.

- ResearchGate. (n.d.). Mode-of-action and evolution of methylenedioxy bridge forming P450s in plant specialized metabolism | Request PDF. ResearchGate.

- ResearchGate. (2011). Characterization of two methylenedioxy bridge-forming cytochrome P450-dependent enzymes of alkaloid formation in the Mexican prickly poppy Argemone mexicana. ResearchGate.

- The Good Scents Company. (n.d.). This compound (dill) 1-allyl-2,3-dimethoxy-4,5-(methylenedioxy)benzene. The Good Scents Company.

- ResearchGate. (n.d.). The phenylpropanoid biosynthesis pathway. ResearchGate.

- ResearchGate. (n.d.). Chemical synthesis of apiole and its derivatives (a AP-02 and b AP-04). ResearchGate.

- SciSpace. (2020). (PDF) Uncovering the cytochrome P450-catalyzed methylenedioxy bridge formation in streptovaricins biosynthesis. SciSpace.

- Schepetkin, I. A., et al. (2023). Composition and Biological Activity of the Essential Oils from Wild Horsemint, Yarrow, and Yampah from Subalpine Meadows in Southwestern Montana: Immunomodulatory Activity of Dillapiole. MDPI.

- Ikezawa, N., et al. (2009). CYP719A subfamily of cytochrome P450 oxygenases and isoquinoline alkaloid biosynthesis in Eschscholzia californica. PubMed.

- Wikipedia. (n.d.). Phenylpropanoid. Wikipedia.

- Chalmers University of Technology. (n.d.). Structure-function analysis of CYP719As involved in methylenedioxy bridge-formation in the biosynthesis of benzylisoquinoline alkaloids and its. research.chalmers.se.

- ResearchGate. (2023). (PDF) Structure-function analysis of CYP719As involved in methylenedioxy bridge-formation in the biosynthesis of benzylisoquinoline alkaloids and its de novo production. ResearchGate.

- Ikezawa, N., et al. (2003). Molecular cloning and characterization of CYP719, a methylenedioxy bridge-forming enzyme that belongs to a novel P450 family, from cultured Coptis japonica cells. PubMed.

- Thompson, M. P., et al. (2022). Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols. PMC - NIH.

- MDPI. (n.d.). Application Progress of Immobilized Enzymes in the Catalytic Synthesis of 1,3-Dioleoyl-2-palmitoyltriglyceride Structured Lipids. MDPI.

- Agriculture Association of Textile Chemical and Critical Reviews Journal. (2025). dillapiole. aatccrj.com.

- de C. Souza, K. C., et al. (2012). The anti-inflammatory activity of dillapiole and some semisynthetic analogues. PubMed.

- Vogt, F., et al. (2021). Piper nigrum CYP719A37 Catalyzes the Decisive Methylenedioxy Bridge Formation in Piperine Biosynthesis. PMC - NIH.

- Sun, C., et al. (2022). The Flavonoid Biosynthesis and Regulation in Brassica napus: A Review. MDPI.

Sources

- 1. ask-ayurveda.com [ask-ayurveda.com]

- 2. This compound (dill), 484-31-1 [thegoodscentscompany.com]

- 3. mdpi.com [mdpi.com]

- 4. The anti-inflammatory activity of dillapiole and some semisynthetic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. CYP719A subfamily of cytochrome P450 oxygenases and isoquinoline alkaloid biosynthesis in Eschscholzia californica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. research.chalmers.se [research.chalmers.se]

- 12. Piper nigrum CYP719A37 Catalyzes the Decisive Methylenedioxy Bridge Formation in Piperine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Biosynthesis of dillapiole/apiole in dill (Anethum graveolens): characterization of regioselective phenylpropene O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Molecular cloning and characterization of CYP719, a methylenedioxy bridge-forming enzyme that belongs to a novel P450 family, from cultured Coptis japonica cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Uncovering the cytochrome P450-catalyzed methylenedioxy bridge formation in streptovaricins biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Chemical Structure and Properties of Dillapiol

Abstract

Dillapiol is a naturally occurring phenylpropanoid of significant interest in the fields of agrochemicals and pharmacology. Characterized by a benzodioxole core with two methoxy substituents and an allyl side chain, it is an isomer of the more commonly known apiole.[1] Primarily sourced from the essential oils of plants like dill (Anethum graveolens) and various Piper species, this compound is most notable for its potent synergistic activity with insecticides, a function attributed to its inhibition of cytochrome P450 enzymes in insects.[1][2][3] Beyond its agrochemical applications, it exhibits a range of biological activities, including moderate anti-inflammatory, antimicrobial, and gastroprotective properties.[4][5] This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, methods of isolation and synthesis, mechanisms of biological action, and toxicological profile, intended for researchers and professionals in drug development and applied chemistry.

Chemical Identity and Structure

Nomenclature and Identifiers

The unique arrangement of functional groups on the benzene ring defines this compound's chemical identity and distinguishes it from its isomers. Accurate identification is critical for regulatory compliance and scientific communication.

| Identifier | Value |

| IUPAC Name | 4,5-dimethoxy-6-prop-2-enyl-1,3-benzodioxole[1][6] |

| Synonyms | 1-allyl-2,3-dimethoxy-4,5-(methylenedioxy)benzene, 6-Allyl-4,5-dimethoxybenzo[d][6][7]dioxole[1][6] |

| CAS Number | 484-31-1[6][7][8] |

| Molecular Formula | C₁₂H₁₄O₄[6][7][8][9][10] |

| Molecular Weight | 222.24 g/mol [6][8][10] |

| Chemical Class | Phenylpropanoid, Benzodioxole[11][12] |

Core Chemical Structure

This compound is a substituted benzene derivative. Its structure is comprised of:

-

A benzodioxole moiety, which is a benzene ring fused to a five-membered 1,3-dioxole ring. This methylenedioxyphenyl group is crucial for its primary biological activity as a P450 inhibitor.[2]

-

Two methoxy groups (-OCH₃) at positions 4 and 5 of the benzodioxole ring system.

-

An allyl group (-CH₂-CH=CH₂) at position 6.

The positioning of these groups, particularly the methoxy groups, differentiates this compound from its structural isomer, apiole (parsley apiole), where the methoxy groups are at different positions on the benzene ring.[1]

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in biological systems and inform methodologies for its extraction, purification, and formulation.

Physical Properties

This compound is a viscous liquid or low-melting solid at room temperature, with limited water solubility, characteristic of many essential oil components.[8][13]

| Property | Value | Source |

| Appearance | Viscous, almost colorless liquid or solid | [8][13][14] |

| Melting Point | 28 - 29.5 °C | [6][9][13][14] |

| Boiling Point | 285 - 292 °C (at 760 mm Hg) | [6][8][9][13][14] |

| Density | ~1.163 g/mL (at 20 °C) | [8][9][10] |

| Solubility | Soluble in alcohol and oils; practically insoluble in water | [8][13] |

| Refractive Index | n20/D ~1.533 | [9][13] |

Spectroscopic Profile

Structural elucidation and quantification of this compound are routinely performed using standard spectroscopic techniques. While specific spectral data can vary slightly with the solvent and instrument used, the expected profile is as follows:

| Technique | Expected Key Signals |

| ¹H NMR | Signals corresponding to aromatic protons, allyl group protons (with characteristic splitting patterns for vinyl and allylic protons), two distinct methoxy group singlets, and a singlet for the methylenedioxy protons. |

| ¹³C NMR | Resonances for twelve distinct carbons, including aromatic carbons (both substituted and unsubstituted), carbons of the allyl side chain, two methoxy carbons, and the methylenedioxy carbon. |

| IR Spectroscopy | Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic and vinyl), and strong C-O stretching from the ether and dioxole functionalities. |

| Mass Spectrometry | A molecular ion peak [M]⁺ corresponding to its molecular weight (m/z 222), along with characteristic fragmentation patterns resulting from the loss of the allyl group or methoxy groups. |

Occurrence, Isolation, and Synthesis

Natural Sources and Isolation

This compound is a constituent of the essential oils of several plant species, most notably from the Apiaceae and Piperaceae families.[5][15] Key sources include:

-

Dill (Anethum graveolens and Anethum sowa)[14]

-

Piper aduncum (Spiked Pepper), often containing very high concentrations[5][11][16]

-

Parsley (Petroselinum crispum)[17]

-

Perilla frutescens[6]

This protocol describes a standard laboratory procedure for the extraction of essential oil and subsequent purification of this compound.

-

Material Preparation : Air-dry fresh leaves of Piper aduncum in the shade for 5-7 days to reduce moisture content.

-

Steam Distillation : Subject the dried, crushed leaves to steam distillation for 3-4 hours. The steam and volatilized oil are condensed and collected. The oil, being less dense than water, will form a layer on top.

-

Oil Separation : Separate the essential oil from the aqueous distillate using a separatory funnel. Dry the collected oil over anhydrous sodium sulfate to remove residual water.

-

Chromatographic Purification :

-

Rationale : Column chromatography is employed to separate this compound from other components of the essential oil based on polarity.

-

Procedure : Pack a glass column with silica gel (60-120 mesh) slurried in hexane. Load the crude essential oil onto the column.

-

Elution : Begin elution with pure hexane and gradually increase the solvent polarity by adding ethyl acetate. Collect fractions and monitor them by Thin Layer Chromatography (TLC).

-

Identification : Combine fractions containing the compound with the expected Rf value for this compound.

-

-

Solvent Evaporation and Verification : Remove the solvent from the combined fractions using a rotary evaporator to yield purified this compound. Confirm the identity and purity of the isolated compound using spectroscopic methods (NMR, GC-MS).[5][18]

Biosynthesis

The biosynthesis of this compound in plants like dill has been elucidated and diverges from the canonical lignin pathway.[19] The key final step involves the regioselective methylation of an ortho-hydroxyl group on a precursor molecule.

The critical enzyme, S-adenosyl-L-methionine-dependent O-methyltransferase 1 (AgOMT1), catalyzes the conversion of 6-hydroxymyristicin to this compound.[20][21] This enzyme exhibits high substrate specificity, which ensures the correct formation of the final product.[20]

Chemical Synthesis

Several synthetic routes to this compound have been developed, often starting from commercially available precursors like sesamol or gallacetophenone.[22][23][24] A representative strategy starting from sesamol (a natural component of sesame oil) demonstrates the stepwise construction of the molecule.

This synthetic approach allows for the introduction of substituents in a controlled manner and is also adaptable for creating structural analogues for structure-activity relationship (SAR) studies.[23][24]

Biological Activity and Mechanism of Action

Insecticidal Synergism

The most well-documented and commercially relevant activity of this compound is its role as an insecticide synergist.[23] It significantly enhances the efficacy of various insecticides, particularly pyrethrins and synthetic pyrethroids.[1][15]

-

Mechanism of Action : The synergistic effect arises from the inhibition of cytochrome P450-dependent monooxygenases (MFOs or P450s) in insects.[1][2] These enzymes are a primary defense mechanism for insects, detoxifying xenobiotics like insecticides. The methylenedioxyphenyl group of this compound binds to the heme group of the P450 enzyme, forming a stable but inactive complex.[2] This prevents the enzyme from metabolizing the insecticide, leading to a higher effective concentration of the toxin within the insect and overcoming certain forms of metabolic resistance.[3]

-

Quantitative Effect : The potency of this synergy is often expressed as a Synergism Factor (SF). Studies on the fall armyworm (Spodoptera frugiperda) have demonstrated strong synergistic effects when this compound is combined with other natural compounds or insecticides.[16][25]

| Combination (vs. S. frugiperda) | Reported LD₅₀ (ppm) | Synergism Factor (SF) |

| This compound alone | 0.35 | - |

| This compound + β-caryophyllene | 0.03 | High |

| This compound + Methyl eugenol | 0.05 | High |

| This compound + α-humulene | 0.05 | High |

| This compound + Myristicin | - | 5.4 |

(Data sourced from Fazolin et al., 2023)[16]

Anti-inflammatory Properties

This compound exhibits moderate anti-inflammatory activity, which has been validated in in vivo models.[5][18][26][27]

-

Mechanism of Action : The anti-inflammatory effect appears to be mediated, at least in part, by the modulation of neutrophil activity.[4] Studies have shown that this compound can inhibit intracellular calcium mobilization ([Ca²⁺]i) in activated human neutrophils.[4] Since calcium signaling is essential for neutrophil functions like chemotaxis and degranulation, its inhibition leads to a dampened inflammatory response. Further studies suggest it may also modulate the expression of COX-2, an enzyme involved in prostaglandin synthesis.[17]

-

In Vivo Evidence : In the carrageenan-induced rat paw edema model, both this compound and its reduced analogue, di-hydrodillapiole, significantly inhibited swelling, demonstrating their anti-phlogistic properties.[5][18][26]

Other Pharmacological Activities

-

Antimicrobial and Antifungal : In vitro studies have shown modest activity against various pathogens, including E. coli and Candida species.[17] This suggests potential as a natural preservative or a lead for antimicrobial drug discovery.

-

Gastroprotective Activity : this compound has been shown to protect against ethanol-induced gastric lesions in animal models, indicating a potential therapeutic application in gastroenterology.[4]

-

Antileishmanial and Analgesic : Preliminary research has also pointed to activity against Leishmania species and an analgesic effect, broadening its therapeutic potential.[5][11]

Toxicology and Safety Profile

While this compound has promising applications, its safety profile requires careful consideration, particularly for applications in food and medicine.

-

Mammalian Toxicity : High doses of this compound can be toxic.[9] Studies in mice using a semi-synthetic derivative, dillapiole n-butyl ether, revealed structural changes in the liver, kidneys, and heart at high concentrations.[28] Genotoxic and mutagenic effects were also observed at the highest tested doses (150 and 328 mg/kg).[28] However, studies on natural this compound did not find evidence of carcinogenicity in mice.[1]

-

Enzyme Inhibition : Similar to its effect in insects, this compound can inhibit mammalian cytochrome P450 enzymes.[17] This can lead to drug-herb interactions, altering the metabolism and clearance of co-administered pharmaceuticals. This property necessitates caution when considering its use in supplements or therapeutic agents.

Applications in Research and Development

This compound serves as a valuable molecule for both basic and applied research.

-

Agrochemicals : It is a key candidate for developing new, more eco-friendly pest control formulations. Its synergistic properties can reduce the required amount of synthetic insecticides, lowering environmental impact and potentially delaying the onset of resistance.[15]

-

Drug Discovery : The this compound scaffold is a promising starting point for the development of novel therapeutic agents. Its demonstrated anti-inflammatory activity makes it a valuable prototype for designing new anti-inflammatory drugs with potentially novel mechanisms of action.[18][26] Further modification of its structure could lead to analogues with enhanced potency and improved safety profiles.[5][11]

References

- This compound | C12H14O4 | CID 10231 - PubChem.

- DILLAPIOLE - ChemBK. ChemBK. [Link]

- Dillapiole - bionity.com. bionity.com. [Link]

- Dillapiole - Wikipedia. Wikipedia. [Link]

- Biosynthesis pathway leading to the formation of dillapiole (1) and apiole (2).

- Showing Compound this compound (FDB002649) - FooDB. FooDB. [Link]

- Phytochemicals in Food – Uses, Benefits & Food Sources. Ask Ayurveda. [Link]

- Synergism in Two-Component Insecticides with Dillapiole against Fall Armyworm.

- Biosynthesis of dillapiole/apiole in dill (Anethum graveolens): characterization of regioselective phenylpropene O-methyltransferase.

- Synthesis of Dill-Apiole and 1,2,3,4-Tetramethoxy-Allylbenzene. Erowid. [Link]

- New Syntheses of this compound and its 4-Methylthio Analog. Erowid. [Link]

- This compound Derivatives as Synergists: Structure–Activity Relationship Analysis.

- Biosynthesis of dillapiole/apiole in dill (Anethum graveolens): characterization of regioselective phenylpropene O‐methyltransferase.

- Synergism in Two-Component Insecticides with Dillapiole against Fall Armyworm (PDF).

- Synergistic potential of dillapiole-rich essential oil with synthetic pyrethroid insecticides against fall armyworm. SciELO. [Link]

- Synergistic potential of dillapiole-rich essential oil with synthetic pyrethroid insecticides against fall armyworm.

- This compound (dill) 1-allyl-2,3-dimethoxy-4,5-(methylenedioxy)benzene. The Good Scents Company. [Link]

- Composition and Biological Activity of the Essential Oils from Wild Horsemint, Yarrow, and Yampah from Subalpine Meadows in Southwestern Montana: Immunomodulatory Activity of Dillapiole. MDPI. [Link]

- The anti-inflammatory activity of dillapiole and some semisynthetic analogues. Taylor & Francis Online. [Link]

- The anti-inflammatory activity of dillapiole and some semisynthetic analogues.

- The anti-inflammatory activity of dillapiole and some semisynthetic analogues.

- New Syntheses of this compound [4,5-Dimethoxy-6-(2-propenyl)-1,3-benzodioxole], Its 4-Methylthio and Other Analogues.

- Histopathological, cytotoxicological, and genotoxic effects of the semi-synthetic compound dillapiole n-butyl ether in Balb/C mice.

- Dillapiole (1) and its structural analogues.

- CAS No : 484-31-1 | Chemical Name : this compound.

- Insecticidal activity of Piper aduncum oil: variation in dillapiole content and chemical and toxicological stability during storage. SciELO. [Link]

- The toxicity of dillapiole relative to the other tested compounds against the third-instar larvae of S. frugiperda.

Sources

- 1. Dillapiole - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. This compound | C12H14O4 | CID 10231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. standards.chromadex.com [standards.chromadex.com]

- 8. DILLAPIOLE | 484-31-1 [chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. Dillapiole [bionity.com]

- 11. Buy Dillapiole | 484-31-1 [smolecule.com]

- 12. Showing Compound this compound (FDB002649) - FooDB [foodb.ca]

- 13. DILLAPIOLE CAS#: 484-31-1 [m.chemicalbook.com]

- 14. This compound (dill), 484-31-1 [thegoodscentscompany.com]

- 15. scielo.br [scielo.br]

- 16. Synergism in Two-Component Insecticides with Dillapiole against Fall Armyworm - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ask-ayurveda.com [ask-ayurveda.com]

- 18. The anti-inflammatory activity of dillapiole and some semisynthetic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Biosynthesis of dillapiole/apiole in dill (Anethum graveolens): characterization of regioselective phenylpropene O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis of Dill-Apiole and 1,2,3,4-Tetramethoxy-Allylbenzene - [www.rhodium.ws] [erowid.org]

- 23. New Syntheses of Dillapiole and its 4-Methylthio Analog - [www.rhodium.ws] [chemistry.mdma.ch]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Histopathological, cytotoxicological, and genotoxic effects of the semi-synthetic compound dillapiole n-butyl ether in Balb/C mice - PubMed [pubmed.ncbi.nlm.nih.gov]

dillapiol isomers and their structural differences

An In-depth Technical Guide to Dillapiol and Its Isomers: Structure, Differentiation, and Biological Significance

Authored by a Senior Application Scientist

Abstract

The phenylpropenes this compound and apiol, along with their related isomers, represent a class of naturally occurring bioactive compounds with significant pharmacological and toxicological profiles. Despite sharing the same molecular formula (C₁₂H₁₄O₄), their structural variations—specifically the substitution patterns on the benzene ring—give rise to distinct biological activities. This technical guide provides a comprehensive examination of the structural differences between this compound and its primary isomer, apiol. It details methodologies for their extraction, purification, and analytical differentiation, and offers a comparative analysis of their biological effects, underpinned by structure-activity relationship insights. This document is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of these compounds.

Introduction: The Phenylpropene Family of Isomers

This compound and apiol are substituted allylbenzenes, a class of organic compounds characterized by a benzene ring attached to a propenyl group. They are prominent constituents of the essential oils of several plant species, notably from the Apiaceae family (e.g., parsley, dill) and Piperaceae family (e.g., Piper aduncum).

The core scientific interest in these molecules stems from their isomeric nature. Positional isomers, such as this compound and apiol, possess the same atoms and functional groups but differ in their arrangement on the aromatic ring. This subtle distinction is not merely academic; it profoundly influences their stereochemistry, reactivity, and, most importantly, their interaction with biological systems. Understanding these structural nuances is therefore critical for harnessing their therapeutic potential while mitigating toxicological risks.

The Core Directive: Structural Elucidation of this compound and Apiol

The fundamental difference between this compound and apiol lies in the placement of two methoxy (-OCH₃) groups and one allyl (–CH₂–CH=CH₂) group around a methylenedioxybenzene core.

This compound (Dill Apiol)

This compound is primarily extracted from dill weed and fennel root.[1] Its formal IUPAC name is 4,5-dimethoxy-6-prop-2-enyl-1,3-benzodioxole .[2][3] In this structure, the two methoxy groups are positioned adjacent to each other at the C4 and C5 positions of the benzodioxole ring system.

-

Molecular Formula: C₁₂H₁₄O₄[2]

-

Molar Mass: 222.24 g/mol [1]

-

Key Structural Feature: Vicinal (adjacent) dimethoxy substitution.

Caption: Chemical structure of this compound.

Apiol (Parsley Apiol)

Apiol, as its common name suggests, is abundant in the essential oil of parsley (Petroselinum crispum) and celery leaf.[4][5] Its IUPAC name is 4,7-dimethoxy-5-(prop-2-en-1-yl)-1,3-benzodioxole .[4][6] The critical distinction from this compound is the location of the methoxy groups at the C4 and C7 positions, placing them on opposite sides of the allyl substituent.

-

Molar Mass: 222.24 g/mol [6]

-

Key Structural Feature: Methoxy groups are not adjacent.

Caption: Chemical structure of Apiol.

Comparative Summary

The structural isomerism is clearly defined by the substituent positions on the benzodioxole ring.

| Property | This compound | Apiol (Parsley Apiol) |

| IUPAC Name | 4,5-dimethoxy-6-prop-2-enyl-1,3-benzodioxole[3] | 4,7-dimethoxy-5-(prop-2-en-1-yl)-1,3-benzodioxole[6] |

| Molecular Formula | C₁₂H₁₄O₄[3] | C₁₂H₁₄O₄[8] |

| Molar Mass | 222.24 g/mol [1] | 222.24 g/mol [6] |

| CAS Number | 484-31-1[1] | 523-80-8[4] |

| Key Structural Difference | Methoxy groups at C4, C5 (adjacent) | Methoxy groups at C4, C7 (non-adjacent) |

Isolation and Analytical Differentiation Protocols

The accurate study of this compound or apiol requires their isolation from natural sources and unambiguous structural confirmation. The choice of protocol is dictated by the need to separate volatile compounds with very similar physical properties.

Experimental Workflow: From Plant Material to Pure Isomer

Caption: Workflow for isomer extraction and analysis.

Step-by-Step Methodologies

Protocol 1: Extraction via Hydrodistillation

-

Preparation: Weigh 200 g of dried and coarsely ground plant material (e.g., dill seeds for this compound, parsley seeds for apiol).

-

Apparatus: Place the material in a 2 L round-bottom flask and add 1 L of deionized water. Set up a Clevenger-type apparatus for distillation.

-

Distillation: Heat the flask to boiling and maintain a steady distillation rate for 3-4 hours. The steam carries the volatile essential oils.

-

Collection: The distillate condenses and collects in the Clevenger arm. The less dense essential oil will form a layer on top of the aqueous phase.

-

Separation: Carefully collect the oil layer. Dry the crude oil over anhydrous sodium sulfate to remove residual water. Store at 4°C in a sealed, dark vial.

-

Causality: This method is effective because phenylpropenes are volatile and co-distill with steam at a temperature below their decomposition point. The Clevenger apparatus provides a continuous separation of the immiscible oil.

-

Protocol 2: Purification by Column Chromatography

-

Column Preparation: Prepare a slurry of silica gel (60-120 mesh) in n-hexane and pack it into a glass column (e.g., 50 cm length, 3 cm diameter).

-

Sample Loading: Dissolve 1 g of the crude essential oil in a minimal volume of n-hexane and load it onto the top of the silica column.

-

Elution: Begin elution with 100% n-hexane. Gradually increase the polarity of the mobile phase by introducing ethyl acetate in a stepwise gradient (e.g., 99:1, 98:2, 95:5 v/v hexane:ethyl acetate).

-

Fraction Collection: Collect fractions (e.g., 10 mL each) and monitor the separation using Thin-Layer Chromatography (TLC) with the same solvent system.

-

Pooling and Evaporation: Combine the fractions containing the pure target compound (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.

-

Self-Validation: The purity of the fractions must be continuously checked by TLC. A single spot on the TLC plate under various solvent systems is a strong indicator of a pure compound, which is then definitively confirmed by analytical techniques.

-

Analytical Characterization for Isomer Differentiation

Simple physical properties are insufficient to distinguish between this compound and apiol. Advanced spectroscopic methods are required.

| Analytical Technique | Role in Isomer Differentiation |

| GC-MS | Separates isomers based on slight differences in polarity and boiling point, resulting in distinct retention times. Both will show an identical molecular ion peak (m/z = 222), but their fragmentation patterns may differ slightly. |

| ¹H NMR | Provides the most definitive evidence. The number and splitting patterns of the aromatic protons are different. Apiol will show a single aromatic proton, while this compound will show two. The chemical shifts of the methoxy groups will also be distinct due to their different electronic environments. |

| ¹³C NMR | Complements ¹H NMR by showing the number of unique carbon atoms. The chemical shifts of the aromatic carbons, particularly those bonded to the methoxy groups, will differ significantly between the two isomers, confirming the substitution pattern. |

Comparative Biological Activity and Toxicological Profile

The structural variance between this compound and apiol directly translates to different pharmacological targets and safety profiles.

Structure-Activity Relationship Insights

The positioning of the methoxy groups is the primary driver of differential activity. This arrangement alters the molecule's overall polarity, steric hindrance, and electronic distribution, which in turn governs how it fits into the active site of enzymes or receptors.

-

This compound's adjacent methoxy groups may create a specific electronic and steric conformation that favors binding to the active site of cytochrome P450 3A4 (CYP3A4).[2]

-

Apiol's more separated methoxy groups result in a different molecular shape and dipole moment, leading to a preferential interaction with the CYP1A subfamily of enzymes.[9]

Summary of Biological and Toxicological Data

| Feature | This compound | Apiol (Parsley Apiol) |

| Primary Pharmacological Activities | - Potent inhibitor of CYP3A4[2]- Anti-inflammatory[10][11]- Antifungal & Antibacterial[12][13]- Insecticidal synergist[1][14] | - Historically used as an abortifacient and emmenagogue[4][15]- Spasmolytic[16]- Diuretic[5][17]- Inhibitor of CYP1A1 and CYP1A2[9]- Antibacterial[18] |

| Mechanism of Action (Example) | Inhibition of CYP450 enzymes, potentially modulating drug metabolism.[2] Anti-inflammatory effects linked to modulation of COX-2 expression.[11] | Mixed-type inhibition of CYP1A enzymes, which can affect the metabolism of xenobiotics.[9] Uterotonic effects are likely responsible for its historical use in menstrual disorders.[15] |

| Toxicological Profile | Generally considered to have low toxicity.[10] No carcinogenicity was detected in mice.[1] | Can cause severe liver and kidney damage in high doses.[4][16] Its use as an abortifacient has been linked to fatalities.[4] |

Conclusion

This compound and apiol are prime examples of how subtle changes in molecular architecture can lead to divergent biological functions. This compound is defined by its 4,5-dimethoxy substitution, while apiol is characterized by a 4,7-dimethoxy pattern. This seemingly minor positional shift is sufficient to alter their primary enzyme targets (CYP3A4 vs. CYP1A), resulting in distinct pharmacological profiles and significantly different levels of toxicity. For researchers in drug discovery and natural product chemistry, a rigorous approach combining precise extraction, chromatographic purification, and definitive spectroscopic analysis (especially NMR) is paramount. This ensures that any downstream biological investigation is based on an unambiguously identified and pure isomeric compound, upholding the integrity and reproducibility of the scientific findings.

References

- Dillapiole - HerbPedia - Wikidot. (2013-03-04).

- Apiole - Wikipedia.

- Showing Compound Apiole (FDB011929) - FooDB. (2010-04-08).

- Apiol - the NIST WebBook.

- Phytochemicals in Food – Uses, Benefits & Food Sources | Ask Ayurveda. (2026-01-09).

- Apiol. - Henriette's Herbal Homepage.

- Apiole (Parsley). DrugFuture.

- Showing Compound this compound (FDB002649) - FooDB. (2010-04-08).

- This compound | C12H14O4 | CID 10231 - PubChem - NIH.

- The anti-inflammatory activity of dillapiole and some semisynthetic analogues. Taylor & Francis Online.

- apiole (parsley) 1,3-benzodioxole, 4,7-dimethoxy-5-(2-propenyl). The Good Scents Company.

- Composition and Biological Activity of the Essential Oils from Wild Horsemint, Yarrow, and Yampah from Subalpine Meadows in Southwestern Montana: Immunomodulatory Activity of Dillapiole. MDPI. (2023-07-14).

- Apiole | C12H14O4 | CID 10659 - PubChem - NIH.

- Dillapiole - Wikipedia.

- Dillapiole and its antifungal and herbicidal activities. Taylor & Francis Online.

- Phytochemicals in Food - Dillapiole - Ask Ayurveda. (2026-01-09).

- Apiole, an important constituent of parsley, is a mixed-type inhibitor of the CYP1A subfamily. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. (2024-08-16).

- Apiol – Knowledge and References - Taylor & Francis.

- This compound (dill) 1-allyl-2,3-dimethoxy-4,5-(methylenedioxy)benzene. The Good Scents Company.

- Phytochemicals in Food - Dillapiole - Ask Ayurveda. (2026-01-09).

- Antifungal Action of the Dillapiole-rich Oil of Piper aduncum against Dermatomycoses Caused by Filamentous Fungi. Journal of Advances in Medicine and Medical Research. (2016-05-21).

- Apiol - Altmeyers Encyclopedia - Department Phytotherapy. (2020-10-29).

- DILLAPIOLE - ChemBK. (2024-04-09).

- Parsley (Petroselinum crispum): chemical composition and antibacterial activity of essential oil from organic against foodborne pathogens.

- Structures of identified compounds in the essential oil.ResearchGate.

Sources

- 1. Dillapiole - Wikipedia [en.wikipedia.org]

- 2. Dillapiole - HerbPedia [herbpedia.wikidot.com]

- 3. This compound | C12H14O4 | CID 10231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Apiole - Wikipedia [en.wikipedia.org]

- 5. Showing Compound Apiole (FDB011929) - FooDB [foodb.ca]

- 6. Apiole (Parsley) [drugfuture.com]

- 7. Apiol [webbook.nist.gov]

- 8. Apiole | C12H14O4 | CID 10659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Apiole, an important constituent of parsley, is a mixed-type inhibitor of the CYP1A subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. ask-ayurveda.com [ask-ayurveda.com]

- 12. tandfonline.com [tandfonline.com]

- 13. journaljammr.com [journaljammr.com]

- 14. This compound (dill), 484-31-1 [thegoodscentscompany.com]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. altmeyers.org [altmeyers.org]

- 17. ask-ayurveda.com [ask-ayurveda.com]

- 18. cropj.com [cropj.com]

A Spectroscopic Guide to Dillapiol: Unveiling Molecular Structure Through NMR, IR, and MS Analysis

Abstract

Dillapiol (4,5-dimethoxy-6-(prop-2-en-1-yl)-1,3-benzodioxole), a phenylpropanoid found in various essential oils, most notably from dill (Anethum graveolens) and fennel (Foeniculum vulgare), has garnered significant interest in the pharmaceutical and agricultural sectors for its synergistic effects with insecticides and other biological activities.[1][2] A thorough understanding of its molecular structure is paramount for its application and for the development of novel derivatives. This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the experimental protocols, data interpretation, and the causal relationships between the molecular structure of this compound and its spectral characteristics.

Introduction: The Molecular Profile of this compound